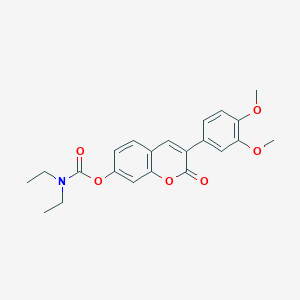
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene ring, followed by the attachment of the 3,4-dimethoxyphenyl group and the diethylcarbamate group. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could be hydrolyzed under acidic or basic conditions to yield diethylamine and a carbamic acid derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .科学的研究の応用
Synthesis and Complexation Study
Gündüz et al. (2006) explored the synthesis of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their complexation study. They prepared these compounds from trihydroxybenzaldehyde and corresponding methoxyphenylacetic acid. The stability constants for complexes with different ions were determined, highlighting the compound's potential in chemical complexation and analytical applications (Gündüz et al., 2006).
Structure-Property Relationship
Bucinskas et al. (2015) conducted a study on isomeric dimethoxycarbazoles, examining their solid-state structures, glass formation, thermal stabilities, and charge transporting properties. Their research contributes to understanding the structure-property relationships of compounds containing dimethoxyphenyl groups, applicable in materials science (Bucinskas et al., 2015).
Probe for Detection in Living Cells
Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells. This study highlights the application of such compounds in biological imaging and intracellular detection, demonstrating their utility in biomedical research (Mani et al., 2018).
Antibacterial and Antioxidant Activities
Al-ayed (2011) explored the synthesis of novel coumarin derivatives and their potential as antibacterial and antioxidant agents. This study indicates the significance of such compounds in pharmaceutical research, particularly in developing new antibacterial and antioxidant therapies (Al-ayed, 2011).
Chromatographic Resolution
Okamoto et al. (1986) investigated cellulose triphenylcarbamate derivatives for their chiral recognition abilities as stationary phases in chromatography. The findings are relevant to analytical chemistry, particularly in enantiomeric separation techniques (Okamoto et al., 1986).
Antihyperglycemic Agents
Kenchappa et al. (2017) synthesized coumarin derivatives and tested them as potential antihyperglycemic agents. This research contributes to the field of medicinal chemistry, especially in the development of new treatments for diabetes (Kenchappa et al., 2017).
P-Glycoprotein Inhibitor Metabolism
Paek et al. (2006) studied the metabolism of a new P-glycoprotein inhibitor, highlighting the metabolic pathways in rats. This research is crucial for understanding the pharmacokinetics of such inhibitors, relevant in cancer treatment (Paek et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-7-15-11-17(21(24)29-19(15)13-16)14-8-10-18(26-3)20(12-14)27-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLPCMLFVLZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

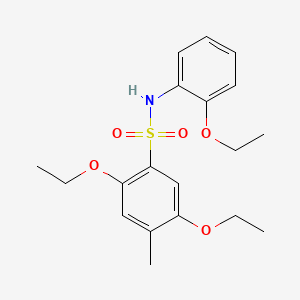
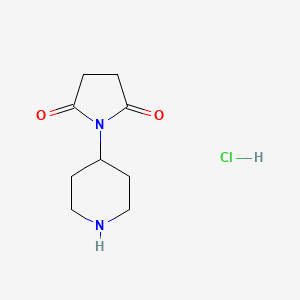
![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)
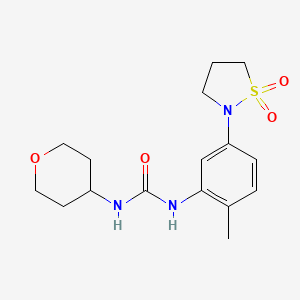
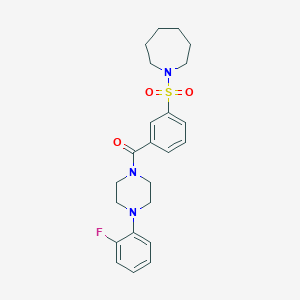
![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)
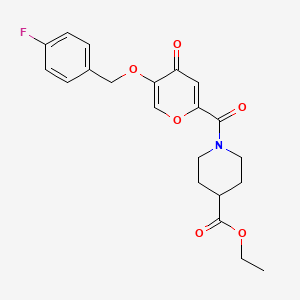
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)
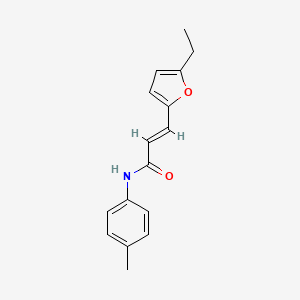
![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide](/img/structure/B2741640.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)